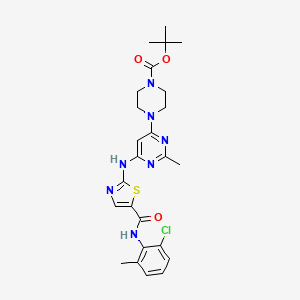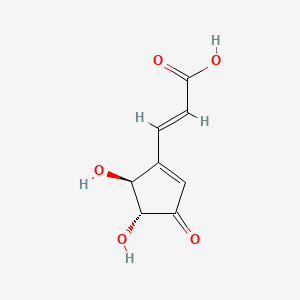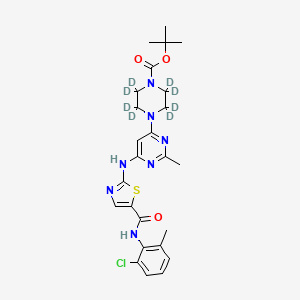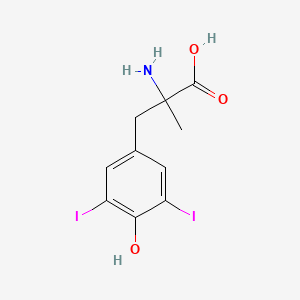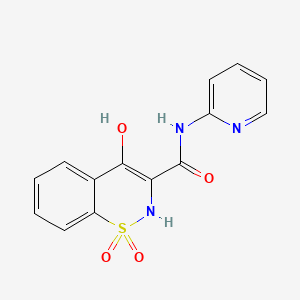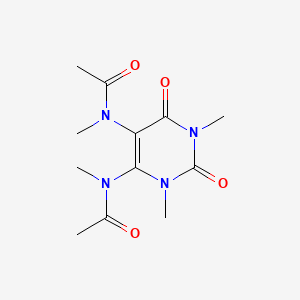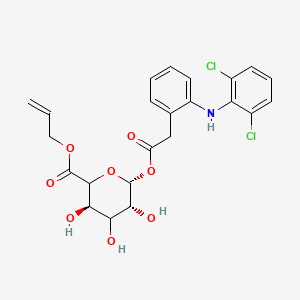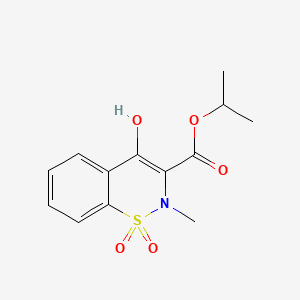
Trofosfamide-d4
Vue d'ensemble
Description
Trofosfamide-d4 is a deuterated derivative of trofosfamide, an oxazaphosphorine alkylating agent. It is a prodrug that requires metabolic activation to exert its cytotoxic effects. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of trofosfamide and its derivatives .
Applications De Recherche Scientifique
Trofosfamide-d4 is widely used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of trofosfamide and its derivatives. It is particularly valuable in the following areas:
Mécanisme D'action
Target of Action
Trofosfamide-d4, like its parent compound Trofosfamide, is an oxazaphosphorine derivative . The primary target of this compound is DNA . It acts as a DNA alkylating agent , which means it binds covalently to DNA, causing DNA damage .
Mode of Action
This compound, as an alkylating agent, exerts its effect by causing DNA damage . It forms covalent bonds with DNA, leading to the formation of DNA-DNA cross-links . This cross-linking can interfere with the DNA’s normal function, disrupting processes such as transcription and replication .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to DNA synthesis and repair . When DNA damage occurs, cells respond in two major ways: they either arrest the cell cycle to repair the damage or initiate a pathway to apoptosis (programmed cell death) . In either scenario, the uncontrolled growth of tumor cells is curtailed .
Pharmacokinetics
It is known that oxazaphosphorines like trofosfamide require hepatic biotransformation to form the cytotoxically active 4-hydroxy derivative . The rate of elimination and clearance of Trofosfamide from plasma is high, indicating rapid metabolism . The metabolites of Trofosfamide include 4-hydroxy-Trofosfamide and Ifosfamide .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to cause DNA damage. This damage can lead to cell cycle arrest or programmed cell death (apoptosis), thereby inhibiting the growth of tumor cells . Trofosfamide has been used in trials studying the treatment of various tumors .
Action Environment
Environmental factors can influence the action of this compound. For instance, factors such as liver and renal function can affect the metabolism and elimination of the drug . Additionally, previous chemotherapy with certain drugs can influence the drug’s efficacy
Analyse Biochimique
Biochemical Properties
Trofosfamide-d4, like other oxazaphosphorines, requires hepatic biotransformation to form the cytotoxically active 4-hydroxy derivative . This process involves various enzymes and proteins, leading to interactions that are crucial for its function.
Cellular Effects
This compound has been used in trials studying the treatment of various types of cancer . It exerts its effects on various types of cells and cellular processes. For instance, it has been shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are complex and depend on various factors, including the type of cell and the presence of other biomolecules .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to a cytotoxically active 4-hydroxy derivative . This process is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to be quickly eliminated from plasma and highly converted to its metabolites, mainly 4-hydroxy-Trofosfamide-d4 and ifosfamide . Over time, the effects of this compound may change due to factors such as the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, certain threshold effects may be observed in these studies, as well as toxic or adverse effects at high doses . The specific dosage effects of this compound in animal models are complex and depend on various factors, including the type of animal model and the presence of other substances .
Metabolic Pathways
This compound is involved in various metabolic pathways. It requires hepatic biotransformation to form the cytotoxically active 4-hydroxy derivative . This process involves various enzymes and cofactors . This compound may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various factors . For instance, this compound may interact with transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are complex and depend on various factors . For instance, this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trofosfamide-d4 involves the incorporation of deuterium atoms into the trofosfamide molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The specific synthetic route and reaction conditions depend on the desired level of deuteration and the availability of deuterated starting materials .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process may include multiple steps, such as deuterium exchange, purification, and quality control to ensure the desired level of deuteration and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Trofosfamide-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic activation and subsequent cytotoxic effects .
Common Reagents and Conditions:
Reduction: Reduction reactions may occur under specific conditions, leading to the formation of different metabolites.
Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of DNA adducts and other products.
Major Products: The major products formed from the reactions of this compound include 4-hydroxy-trofosfamide, ifosfamide, and other cytotoxic metabolites .
Comparaison Avec Des Composés Similaires
Cyclophosphamide: Another oxazaphosphorine alkylating agent used in cancer treatment.
Ifosfamide: A structural isomer of cyclophosphamide with similar pharmacological properties.
Mafosfamide: A derivative of ifosfamide with enhanced stability and cytotoxicity.
Sufosfamide: An oxazaphosphorine derivative with potential antitumor activity.
Glufosfamide: A glucose-conjugated derivative of ifosfamide with improved selectivity for cancer cells.
Trofosfamide-d4’s uniqueness lies in its deuterated structure, which can provide insights into the metabolic pathways and mechanisms of action of oxazaphosphorine derivatives .
Propriétés
IUPAC Name |
N,N,3-tris(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2/i1D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKFEPPTGMDVMI-QEOHIWEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(COP(=O)(N(C1([2H])[2H])CCCl)N(CCCl)CCCl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3N2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676188 | |
| Record name | 2-[Bis(2-chloroethyl)amino]-3-(2-chloroethyl)(4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189884-36-3 | |
| Record name | 2-[Bis(2-chloroethyl)amino]-3-(2-chloroethyl)(4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




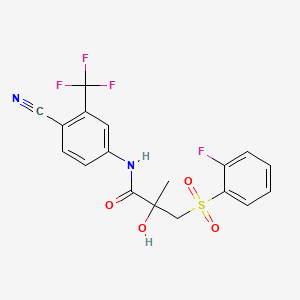
![3-(1,1-Dimethylethyl-d9)-5-[7-(1-hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone](/img/structure/B564821.png)
![3-(1,1-Dimethylethyl-d9)-5-[7-(1-bromoethyl)-2-benzofuranyl]-2-oxazolidinone](/img/structure/B564822.png)
